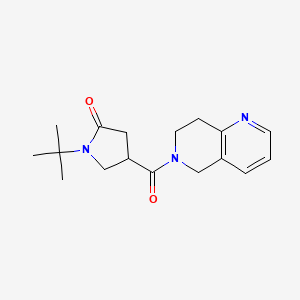

![molecular formula C17H24N2O B5512456 3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)

3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. The compound "3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol" falls within this category, featuring structural elements that suggest potential for varied chemical reactions and properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including the Mannich reaction, which is pivotal for introducing amino methyl groups into the quinoline structure (Domagala et al., 1988). Additionally, condensation reactions are common for synthesizing quinoline derivatives, indicating a versatile approach to generating various substituted quinolines (Kesten et al., 1987).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including the presence of diethylamino groups, plays a crucial role in their chemical behavior and interactions. Crystal structure analysis can reveal the spatial arrangement and potential for intramolecular interactions, which are critical for understanding the reactivity and stability of such compounds (Ashraf et al., 2012).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions and reactions with electrophiles, demonstrating their reactive nature and the influence of substituents on their reactivity. The introduction of methyl groups, for example, can significantly impact the photoluminescence and electroluminescence properties of quinoline compounds (Sapochak et al., 2001).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Methylation has been shown to lower crystalline melting points, indicating weaker intermolecular forces and affecting the material's thermal properties (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties, including basicity and reactivity towards other chemical entities, are crucial for the application of quinoline derivatives. Their interactions with various reagents, ability to undergo condensation, and susceptibility to oxidation are vital for synthesizing targeted molecules with desired activities (Reddy et al., 1986).

properties

IUPAC Name |

3-(diethylaminomethyl)-2,7,8-trimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-6-19(7-2)10-15-13(5)18-16-12(4)11(3)8-9-14(16)17(15)20/h8-9H,6-7,10H2,1-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXISLMWJPOVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5512374.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)

![1-methyl-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)piperazine](/img/structure/B5512389.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5512396.png)

![N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5512397.png)

![ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5512401.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5512404.png)

![5-benzyl-1-(4-methylphenyl)-4-[(3E)-3-pentenoyl]-2-piperazinone](/img/structure/B5512415.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)